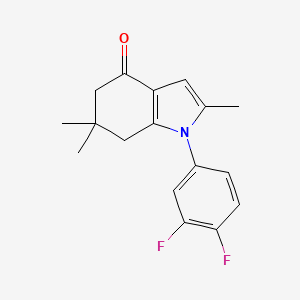

1-(3,4-Difluorophenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one

Description

1-(3,4-Difluorophenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one (CAS: 1024324-24-0) is an indole derivative with a molecular formula of C₁₇H₁₇F₂NO and a molecular weight of 289.33 g/mol . Its structure features a 3,4-difluorophenyl substituent at position 1 and a partially saturated indol-4-one core with methyl groups at positions 2 and 5. This compound is of interest in medicinal chemistry due to the electron-withdrawing effects of fluorine atoms, which can enhance binding affinity and metabolic stability in drug candidates .

Properties

IUPAC Name |

1-(3,4-difluorophenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F2NO/c1-10-6-12-15(8-17(2,3)9-16(12)21)20(10)11-4-5-13(18)14(19)7-11/h4-7H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGZIYWFNJHHPGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1C3=CC(=C(C=C3)F)F)CC(CC2=O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3,4-Difluorophenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one can be achieved through several synthetic routes. One common method involves the use of ketoreductases for the biocatalytic reduction of ketone precursors . This approach offers high enantioselectivity and yields optically pure products. Industrial production methods often involve the use of chemical catalysts and optimized reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

1-(3,4-Difluorophenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like manganese dioxide (MnO2) and reducing agents such as sodium borohydride (NaBH4) . The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity

- Research indicates that derivatives of indole compounds can induce apoptosis in cancer cells. The specific compound in focus has shown potential in targeting various cancer cell lines by modulating signaling pathways involved in cell survival and proliferation.

- Case Study : A study demonstrated the effectiveness of similar indole derivatives in inhibiting tumor growth in xenograft models, leading to a significant reduction in tumor size compared to controls .

-

Antimicrobial Properties

- The compound exhibits antimicrobial activity against several pathogens. Its mechanism may involve disruption of bacterial cell walls or interference with DNA replication.

- Case Study : In vitro studies revealed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

-

Anti-inflammatory Effects

- Initial findings suggest that this compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2), which are implicated in various inflammatory diseases.

- Case Study : Experimental models of inflammation showed reduced edema and inflammatory markers upon treatment with the compound, indicating its potential as an anti-inflammatory agent .

Pharmacological Applications

-

Neuroprotective Effects

- There is emerging evidence suggesting that the compound may offer neuroprotection against oxidative stress and neuroinflammation. This is particularly relevant for conditions like Alzheimer's disease.

- Case Study : Animal models treated with this compound showed improved cognitive functions and reduced neurodegeneration markers compared to untreated groups.

- Cardiovascular Benefits

Materials Science Applications

-

Organic Electronics

- The unique electronic properties of this compound make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

- Research Findings : Investigations into the photophysical properties have shown promising results for its use as an electron transport layer material in OLED devices .

- Polymer Chemistry

Mechanism of Action

The mechanism of action of 1-(3,4-Difluorophenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Effects

1-(3,5-Difluorophenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one

- Molecular Formula: C₁₇H₁₇F₂NO

- Molecular Weight : 289.33 g/mol

- Key Difference : Fluorine atoms at 3,5-positions on the phenyl ring instead of 3,3.

- Impact : The para -fluorine absence may reduce steric hindrance and alter electronic interactions compared to the 3,4-difluoro analog. This positional isomerism could influence receptor selectivity in biological assays .

1-(4-Fluorophenyl)-1,5,6,7-tetrahydro-6,6-dimethyl-2-phenyl-4H-indol-4-one (CAS: 96757-23-2)

- Molecular Formula: C₂₂H₂₀FNO

- Molecular Weight : 333.41 g/mol

- Key Differences :

- 4-Fluorophenyl substituent at position 1.

- Phenyl group at position 2 instead of methyl.

- The single fluorine atom may offer weaker electron-withdrawing effects compared to difluorinated analogs .

1-(4-Chlorophenyl)-6,6-dimethyl-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one

- Molecular Formula: C₂₂H₂₀ClNO

- Molecular Weight : 349.86 g/mol

- Key Differences :

- Chlorine replaces fluorine at the 4-position.

- Additional phenyl group at position 2.

- Impact : Chlorine’s higher electronegativity and larger atomic radius compared to fluorine may enhance binding to hydrophobic pockets in targets but increase toxicity risks .

Halogen Type and Functional Group Variations

1-(3,4-Dichlorophenyl)-2-(4-bromophenyl)-6-methyl-5,6,7-trihydroindol-4-one (CAS: 1024141-55-6)

- Molecular Formula: C₂₁H₁₆BrCl₂NO

- Molecular Weight : 466.14 g/mol

- Key Differences :

- Dichlorophenyl (3,4-Cl₂) and bromophenyl substituents.

6,6-Dimethyl-3-(trifluoromethyl)-1,5,6,7-tetrahydro-4H-indazol-4-one (CAS: N/A, MDL: MFCD08692484)

- Molecular Formula : C₁₁H₁₃F₃N₂O

- Molecular Weight : 246.23 g/mol

- Key Differences :

- Indazolone core instead of indol-4-one.

- Trifluoromethyl group at position 3.

Substituent Electronic Effects

1-(3-Acetylphenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one

- Molecular Formula: C₁₉H₂₁NO₂

- Molecular Weight : 307.38 g/mol

- Key Difference : Acetyl group at the 3-position of the phenyl ring.

- Impact : The acetyl group introduces a strong electron-withdrawing effect, which may enhance hydrogen bonding but reduce bioavailability due to increased polarity .

1-(3,4-Dimethoxyphenyl)-6-methyl-2-(4-methylphenyl)-5,6,7-trihydroindol-4-one (CAS: 1119392-10-7)

- Molecular Formula: C₂₄H₂₆NO₂

- Molecular Weight : 360.47 g/mol

- Key Differences :

- Methoxy groups (electron-donating) at 3,4-positions.

- 4-Methylphenyl substituent at position 2.

Data Table: Comparative Analysis of Key Compounds

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Core Structure |

|---|---|---|---|---|---|

| 1-(3,4-Difluorophenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one | 1024324-24-0 | C₁₇H₁₇F₂NO | 289.33 | 3,4-diF, 2,6,6-trimethyl | Indol-4-one |

| 1-(3,5-Difluorophenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one | 1022324-58-8 | C₁₇H₁₇F₂NO | 289.33 | 3,5-diF, 2,6,6-trimethyl | Indol-4-one |

| 1-(4-Fluorophenyl)-6,6-dimethyl-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one | 96757-23-2 | C₂₂H₂₀FNO | 333.41 | 4-F, 2-phenyl, 6,6-dimethyl | Indol-4-one |

| 1-(4-Chlorophenyl)-6,6-dimethyl-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one | N/A | C₂₂H₂₀ClNO | 349.86 | 4-Cl, 2-phenyl, 6,6-dimethyl | Indol-4-one |

| 1-(3,4-Dichlorophenyl)-2-(4-bromophenyl)-6-methyl-5,6,7-trihydroindol-4-one | 1024141-55-6 | C₂₁H₁₆BrCl₂NO | 466.14 | 3,4-diCl, 4-Br, 6-methyl | Indol-4-one |

| 6,6-Dimethyl-3-(trifluoromethyl)-1,5,6,7-tetrahydro-4H-indazol-4-one | N/A | C₁₁H₁₃F₃N₂O | 246.23 | 3-CF₃, 6,6-dimethyl | Indazolone |

Biological Activity

1-(3,4-Difluorophenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one is a compound of interest due to its potential biological activities. This indole derivative has garnered attention in medicinal chemistry for its structural features that may confer various pharmacological effects.

- Molecular Formula : CHFN\O

- Molecular Weight : 289.33 g/mol

- CAS Number : 1024324-24-0

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that compounds featuring indole structures often exhibit anticancer properties. Studies have shown that derivatives similar to this compound can induce apoptosis in cancer cells through various mechanisms such as:

- Inhibition of cell proliferation

- Induction of cell cycle arrest

- Modulation of signaling pathways involved in tumor growth and survival

For instance, a study on related indole derivatives demonstrated significant cytotoxic effects against various cancer cell lines (e.g., breast and lung cancer) .

2. Antimicrobial Activity

Indole derivatives are also known for their antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways crucial for bacterial survival.

3. Neuroprotective Effects

Some indole compounds have been reported to exhibit neuroprotective effects. These effects may be attributed to their ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress. The specific neuroprotective mechanisms of this compound require further investigation but could involve:

- Reduction of neuroinflammation

- Protection against excitotoxicity

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

Mechanistic Insights

The biological activities of this compound are likely mediated through:

- Receptor Interactions : Potential binding to specific cellular receptors involved in apoptosis and survival pathways.

- Enzyme Inhibition : Inhibition of enzymes critical for cancer cell metabolism or bacterial growth.

- Signal Transduction Modulation : Alteration of signaling cascades that control cell proliferation and survival.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.